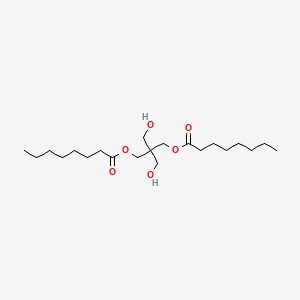

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate

Description

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate (CAS: 55680-37-0), also known as pentaerythritol dicaprylate, is a diester derived from pentaerythritol and octanoic acid (caprylic acid). Its molecular formula is C₂₁H₄₀O₆, with a molecular weight of 388.54 g/mol . This compound belongs to the class of polyol esters, characterized by a central neopentyl core (2,2-bis(hydroxymethyl)-1,3-propanediyl) esterified with fatty acids. It is commonly utilized as an emollient, lubricant, or plasticizer in industrial and cosmetic formulations due to its stability and low toxicity .

Properties

CAS No. |

55680-37-0 |

|---|---|

Molecular Formula |

C21H40O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[2,2-bis(hydroxymethyl)-3-octanoyloxypropyl] octanoate |

InChI |

InChI=1S/C21H40O6/c1-3-5-7-9-11-13-19(24)26-17-21(15-22,16-23)18-27-20(25)14-12-10-8-6-4-2/h22-23H,3-18H2,1-2H3 |

InChI Key |

GZJYBYBQDJAIJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification of Pentaerythritol with Octanoic Acid

The primary and most established method for preparing 2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate is the esterification reaction between pentaerythritol and octanoic acid (caprylic acid). This process involves the reaction of the hydroxyl groups of pentaerythritol with the carboxyl groups of octanoic acid under controlled conditions.

- Reaction Type: Acid-catalyzed esterification

- Catalysts: Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.

- Reaction Conditions: Elevated temperature (typically 120–180 °C) under reflux or reduced pressure to remove water formed during the reaction.

- Solvent: Often solvent-free or carried out in inert solvents such as toluene or benzene to facilitate azeotropic removal of water.

- Water Removal: Continuous removal of water is critical to drive the equilibrium toward ester formation.

The general reaction scheme:

$$

\text{Pentaerythritol} + 2 \times \text{Octanoic acid} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + 2 \text{H}_2\text{O}

$$

Catalysis Using Montmorillonite Clays

Research has demonstrated that montmorillonite clays can act as efficient, practical catalysts for related esterification and acetal formation reactions involving 2,2-bis(hydroxymethyl)propane-1,3-diol derivatives. Although this study focused on diacetal formation, the catalytic properties of montmorillonite clays suggest potential for use in esterification reactions to prepare esters like this compound.

- Advantages: Environmentally friendly, reusable catalyst, mild reaction conditions.

- Reaction Medium: Typically refluxing benzene or toluene.

- Yield: Good to excellent yields reported for similar reactions.

Alternative Synthetic Routes

While direct esterification is the main route, alternative methods may include:

- Transesterification: Using pentaerythritol and octanoate esters under catalysis to exchange ester groups.

- Enzymatic Esterification: Lipase-catalyzed esterification under mild conditions, offering selectivity and environmentally benign processes, though less common industrially.

Detailed Research Findings and Data

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or montmorillonite clay | Acid catalyst essential for esterification |

| Temperature | 120–180 °C | Elevated temperature to promote reaction |

| Reaction Time | 4–12 hours | Depends on catalyst and scale |

| Solvent | Toluene, benzene, or solvent-free | Solvent choice affects water removal efficiency |

| Water Removal | Azeotropic distillation or vacuum | Drives equilibrium toward ester formation |

| Yield | 80–95% | High yields achievable with optimized conditions |

| Purification | Vacuum distillation or chromatography | To isolate pure ester product |

Analytical Techniques for Monitoring Preparation

- HPLC (Reverse Phase): Used for monitoring reaction progress and purity of the product. Mobile phases typically include acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Mass Spectrometry: Confirms molecular weight and structure.

- NMR Spectroscopy: Confirms ester formation and hydroxyl group presence.

- IR Spectroscopy: Identifies ester carbonyl groups and hydroxyl functionalities.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Sulfuric acid, p-toluenesulfonic acid; 120–180 °C; azeotropic water removal | Simple, scalable, well-established | Requires strong acid, high temp | 80–95% |

| Montmorillonite Clay Catalysis | Montmorillonite clay; reflux in benzene/toluene | Eco-friendly, reusable catalyst | Less industrial data available | Good to excellent (similar reactions) |

| Enzymatic Esterification | Lipase enzymes; mild conditions | Selective, mild, green chemistry | Slower, less common industrially | Moderate |

| Transesterification | Ester exchange catalysts | Alternative route | Requires ester precursors | Variable |

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H48O6 and is characterized by its ester linkages and hydroxymethyl groups. Its structure provides it with unique properties that make it suitable for various applications.

Cosmetic Applications

One of the primary applications of 2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate is in the cosmetic industry. It serves as an emollient and skin-conditioning agent due to its ability to enhance the texture and feel of cosmetic formulations.

- Emollient Properties : The compound helps to soften and smooth the skin, making it a valuable ingredient in lotions and creams.

- Stabilizer : It acts as a stabilizer in emulsions, improving the overall stability of cosmetic products.

Case Study: Regulatory Assessment

A report by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlighted that when used in cosmetics, this compound does not pose unreasonable risks to human health or the environment. The assessment involved testing for toxicity and irritation potential, concluding that it is safe for use in personal care products .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery vehicle.

- Drug Delivery Systems : Its polymeric nature allows for controlled release formulations, which can enhance the bioavailability of certain drugs.

- Biocompatibility : The compound's low toxicity profile makes it suitable for applications in medical devices and drug formulations.

Case Study: Formulation Development

Research has indicated that incorporating this compound into drug delivery systems can improve drug solubility and stability. Studies on various formulations have shown enhanced therapeutic effects when using this compound as a carrier .

Material Science Applications

The compound is also investigated for its role in material science, particularly in the development of polymers with specific mechanical properties.

- Polymer Blends : It can be blended with other polymers to enhance flexibility and durability.

- Coatings : Its properties make it suitable for use in protective coatings that require resistance to environmental factors.

Case Study: Polymer Blending

A study on polymer blends demonstrated that incorporating this compound improved the tensile strength and elongation at break compared to traditional polymer blends without this compound .

Environmental Safety Assessments

Environmental safety assessments are crucial for understanding the impact of chemical compounds on ecosystems. The NICNAS report also evaluated the environmental risks associated with this compound.

- Low Environmental Risk : The assessments indicated that the compound poses minimal risk to aquatic environments due to low expected exposure levels during typical use scenarios .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate involves its ability to form stable ester linkages. These linkages can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound’s ability to form stable complexes makes it useful in drug delivery systems where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentaerythritol Tetraesters

Pentaerythritol tetraesters, such as pentaerythritol tetracaprylate (CAS: 3008-50-2, C₃₇H₇₀O₈, MW: ~667 g/mol), feature four ester groups instead of two. The additional ester linkages enhance their hydrophobicity and thermal stability, making them superior in high-temperature lubricants and coatings. However, their higher molecular weight reduces solubility in polar solvents compared to the dicaprylate .

Pentaerythritol Dioleate (CAS: 25151-96-6)

This compound (C₄₁H₇₆O₆, MW: 665.04 g/mol) substitutes octanoic acid with oleic acid (C18:1), introducing unsaturation. The double bonds lower its melting point (-15°C) and improve flexibility, making it suitable for cold-temperature applications. However, unsaturation increases susceptibility to oxidative degradation .

Pentaerythrityl Triheptanoate (CAS: 56158-58-8)

A triester variant (C₂₆H₄₈O₇, MW: ~496.67 g/mol), this compound balances hydrophobicity and viscosity. Its intermediate ester count provides moderate emulsifying properties, ideal for personal care products requiring a balance between spreadability and stability .

Neopentyl Glycol Diethylhexanoate (CAS: relevant to 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate)

This analog replaces pentaerythritol with neopentyl glycol, reducing steric hindrance. Its simpler structure (C₁₉H₃₆O₄, MW: 340.49 g/mol) lowers viscosity, enhancing performance in synthetic lubricants and plasticizers .

Comparative Data Table

Research Findings and Functional Insights

- Thermal Stability : Pentaerythritol tetraesters outperform diesters in thermal resistance due to increased crosslinking .

- Toxicity : All pentaerythritol esters exhibit low acute toxicity (e.g., dioleate LD₅₀ >2000 mg/kg), but unsaturated variants (e.g., dioleate) require antioxidants to prevent degradation .

- Eco-toxicity : These compounds show low aquatic toxicity (e.g., algal EC₅₀ >100 mg/L), aligning with green chemistry trends .

Biological Activity

2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate, also known as dodecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester, is a compound of interest due to its potential applications in various fields including pharmaceuticals and materials science. This article aims to explore the biological activity of this compound by reviewing existing literature, including case studies and research findings.

- Chemical Formula : C20H38O4

- Molecular Weight : 342.52 g/mol

- Solubility :

- Water: Very low solubility

- Organic solvents: Soluble in methanol and slightly soluble in acetone

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : Studies indicate a high molecular weight (>1,000 Da) which suggests low bioavailability and limited ability to cross biological membranes. The acute oral toxicity (LD50) for related analogues was found to be greater than 10,000 mg/kg in rats .

- Skin and Eye Irritation : In vitro tests using the MatTek EpiDerm model showed that the compound is non-irritating to skin and eyes at concentrations tested . Human repeat insult patch tests (HRIPT) indicated no evidence of skin sensitization at 40% concentration .

- Genotoxicity : No significant mutagenicity or genotoxicity was reported for the compound or its analogues. Bacterial reverse mutation assays returned negative results for potential mutagenic effects .

Pharmacokinetics

Due to its high molecular weight and low water solubility (1.28 x g/L), dermal absorption is expected to be minimal. The estimated dermal bioavailability for related compounds ranges from 2% to 6% .

Case Studies

Several studies have documented the biological activity of similar compounds that provide insights into the potential effects of this compound:

- Case Study on Analogues : A study on analogues with lower molecular weights reported systemic toxicity at doses greater than 1,000 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) was determined to be 320 mg/kg/day for repeated doses in rats .

- Clinical Observations : Clinical trials involving similar fatty acid esters have shown potential applications in drug formulation due to their emulsifying properties and ability to enhance drug solubility.

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 > 10,000 mg/kg (rat) |

| Skin Irritation | Non-irritating in vitro; slightly irritating in rabbits |

| Eye Irritation | Non-irritating in vitro; slightly irritating in rabbits |

| Genotoxicity | Negative results in bacterial assays |

| Dermal Absorption | Estimated at <10% based on molecular weight |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is synthesized via esterification of 2,2-bis(hydroxymethyl)-1,3-propanediol with octanoic acid. Catalytic acid conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at 110–130°C under inert gas (N₂) are typical. Molar ratios (diol:acid ≈ 1:2.2) and stepwise heating (to minimize side reactions) improve yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted acid. Purity is confirmed by TLC and NMR (δ 0.88 ppm for terminal CH₃, δ 4.1–4.3 ppm for ester -CH₂-O-) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on ester carbonyl signals (δ 170–175 ppm in ¹³C) and methylene protons adjacent to ester groups (δ 4.1–4.3 ppm in ¹H).

- FT-IR : Strong C=O stretch at ~1730 cm⁻¹ and broad O-H stretch (if residual hydroxyl groups exist) at 3400–3500 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Look for [M+Na]⁺ or [M+H]⁺ peaks near m/z 429 (C₂₅H₄₄O₈).

Cross-validate with elemental analysis (C: ~64.2%, H: ~9.5%) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer : Store in amber glass under N₂ at –20°C to prevent ester hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during experiments. Avoid prolonged exposure to humidity (>60% RH) or temperatures >40°C. Safety protocols include fume hood use, nitrile gloves, and spill kits (for octanoic acid residues) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s behavior in polymer matrices or lipid bilayers?

- Methodological Answer : Use software like Gaussian or GROMACS to model ester group interactions. Parameters include:

- Lipid Bilayers : Simulate partition coefficients (log P ≈ 5.2) to assess membrane permeability.

- Polymer Compatibility : Calculate Hansen solubility parameters (δ ≈ 18 MPa¹/²) to predict miscibility with polylactides or polyesters.

Validate with experimental DSC (glass transition temperature shifts) or SAXS (structural changes) .

Q. What experimental strategies resolve contradictions in reported thermal degradation profiles (e.g., TGA vs. DSC data)?

- Methodological Answer :

- Controlled Atmosphere TGA : Conduct under N₂ and O₂ to distinguish oxidative vs. pyrolytic degradation (onset ~220°C in N₂).

- Isothermal Aging : Monitor weight loss at 150°C for 48 hours to identify volatile byproducts via GC-MS (e.g., octanoic acid detection).

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to activation energy (Eₐ ≈ 120–150 kJ/mol) for mechanistic insights .

Q. How can researchers design experiments to study ester hydrolysis kinetics under physiological conditions?

- Methodological Answer :

- Buffer Systems : Use PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.

- HPLC Quantification : Track hydrolysis via C18 reverse-phase columns (UV detection at 210 nm for octanoic acid).

- Rate Constants : Fit data to first-order kinetics (k ≈ 1.5 × 10⁻⁴ h⁻¹ at pH 7.4). Compare with Arrhenius plots for activation entropy/enthalpy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.